3-(1,3-Dioxolan-2-yl)-1-(4-propylphenyl)propan-1-one
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Overview
Description
3-(1,3-Dioxolan-2-yl)-1-(4-propylphenyl)propan-1-one is an organic compound that features a dioxolane ring attached to a propylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxolan-2-yl)-1-(4-propylphenyl)propan-1-one typically involves the formation of the dioxolane ring followed by its attachment to the propylphenyl group. Common synthetic routes may include:
Formation of the Dioxolane Ring: This can be achieved through the reaction of a diol with an aldehyde or ketone under acidic conditions.
Attachment to Propylphenyl Group: The dioxolane ring can be attached to the propylphenyl group through various coupling reactions, such as Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxolan-2-yl)-1-(4-propylphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxolan-2-yl)-1-(4-propylphenyl)propan-1-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Dioxolan-2-yl)-1-phenylpropan-1-one: Similar structure but without the propyl group.
3-(1,3-Dioxolan-2-yl)-1-(4-methylphenyl)propan-1-one: Similar structure with a methyl group instead of a propyl group.
Uniqueness
The presence of the propyl group in 3-(1,3-Dioxolan-2-yl)-1-(4-propylphenyl)propan-1-one may confer unique properties, such as altered reactivity or biological activity, compared to its analogs.
Properties
Molecular Formula |
C15H20O3 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
3-(1,3-dioxolan-2-yl)-1-(4-propylphenyl)propan-1-one |
InChI |
InChI=1S/C15H20O3/c1-2-3-12-4-6-13(7-5-12)14(16)8-9-15-17-10-11-18-15/h4-7,15H,2-3,8-11H2,1H3 |
InChI Key |
KNYKYPBZZNEYLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)CCC2OCCO2 |
Origin of Product |
United States |
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